molecular formula C23H24N6OS2 B6515174 4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide CAS No. 931938-18-0

4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B6515174
CAS No.: 931938-18-0
M. Wt: 464.6 g/mol
InChI Key: VTLDKSACINNOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring, a benzamide group, and a 3-(methylsulfanyl)phenyl moiety. Its structure integrates multiple pharmacophoric elements:

  • The 1,2,3-triazole ring, substituted with a methyl group and a 3-(methylsulfanyl)phenyl group, enhances aromatic stacking and hydrophobic interactions.
  • The benzamide moiety offers hydrogen-bond acceptor/donor capabilities, critical for interactions with biological targets.

Properties

IUPAC Name

4-tert-butyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS2/c1-14-19(26-28-29(14)17-7-6-8-18(13-17)31-5)20-24-22(32-27-20)25-21(30)15-9-11-16(12-10-15)23(2,3)4/h6-13H,1-5H3,(H,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLDKSACINNOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Triazole and Thiadiazole Moieties : These heterocyclic structures are known for various biological activities including antimicrobial and anticancer properties.
  • Benzamide Backbone : This structure is often associated with anti-inflammatory and analgesic activities.

Anticancer Activity

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazole-thiones showed cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent activity .
  • The specific compound has not been extensively studied in isolation; however, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties:

  • Triazole derivatives have been noted for their effectiveness against a range of bacteria and fungi. For example, certain triazole compounds have demonstrated activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • The presence of the methylsulfanyl group in the compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

Anti-inflammatory Properties

The benzamide portion of the molecule is often linked to anti-inflammatory effects:

  • Compounds with benzamide structures have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess similar properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Key Enzymes : Many triazole derivatives act by inhibiting enzymes critical for cell division and survival in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of microbial cell membranes.
  • Modulation of Inflammatory Pathways : Anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Values
Triazole-Thione DerivativeAnticancer (HCT-116)6.2 μM
Benzamide DerivativeAntimicrobial (S. aureus)Not specified
Various TriazolesAntimicrobial (MRSA)Effective

These findings underscore the potential of the target compound in therapeutic applications.

Scientific Research Applications

The compound 4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and agricultural chemistry. This article will explore its applications, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The triazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antifungal agents.

Case Study:
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results showed that derivatives with similar structures demonstrated potent activity against Staphylococcus aureus and Candida albicans, suggesting that our compound may possess similar properties .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. The incorporation of thiadiazole and triazole rings has been linked to herbicidal activity in several studies.

Data Table: Pesticidal Activity of Similar Compounds

Compound NameActive IngredientApplication RateEfficacy (%)
Compound ATriazole-based200 g/ha85
Compound BThiadiazole-based150 g/ha78
Our Compound4-tert-butyl-N...TBDTBD

Mechanism of Action Studies

The unique structure of this compound allows for exploration in biological research focusing on its mechanism of action in cellular systems. The interaction between the triazole and thiadiazole moieties can be investigated for their role in enzyme inhibition or receptor binding.

Case Study:
In vitro studies on similar compounds have shown that they can inhibit specific enzymes involved in fungal cell wall synthesis. This suggests that our compound could be explored further for its potential as an antifungal agent through enzyme inhibition pathways .

Polymer Chemistry

The incorporation of such compounds into polymer matrices has been studied for enhancing material properties, such as thermal stability and mechanical strength.

Research Findings:
Compounds containing triazole and thiadiazole groups have been used to modify polymers to improve their resistance to environmental degradation. This application is particularly relevant in developing coatings and materials for agricultural use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Reported Activity
Target Compound C₂₃H₂₃N₅OS₂ 469.6 g/mol 1,2,4-thiadiazole 3-(methylsulfanyl)phenyl, benzamide, tert-butyl Potential anticancer
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₄S 224.3 g/mol Thiazole 1H-1,2,4-triazol-1-yl, tert-butyl Anticancer
4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide C₂₃H₂₃FN₆OS 450.5 g/mol 1,2,4-thiadiazole 4-fluoro-2-methylphenyl, benzamide, tert-butyl Not specified

Analysis of Substituent Effects

Thiadiazole vs. Thiazole Core: The target compound’s 1,2,4-thiadiazole core (vs. Thiadiazoles are known for improved metabolic resistance compared to thiazoles, which may extend the compound’s half-life .

Substituent Variations :

  • 3-(Methylsulfanyl)phenyl (target) vs. 4-fluoro-2-methylphenyl ():
  • The methylsulfanyl group increases lipophilicity (logP ~2.8 estimated), favoring membrane penetration but possibly reducing aqueous solubility.
  • The fluorine atom in improves metabolic stability and electronegativity, which may enhance target binding .
    • tert-butyl vs. smaller alkyl groups: The bulky tert-butyl group in all three compounds likely improves binding to hydrophobic protein pockets but may sterically hinder interactions with polar targets.

Biological Activity :

  • The thiazole-triazole hybrid in demonstrated anticancer activity in preliminary assays, attributed to intercalation with DNA or kinase inhibition. The target compound’s thiadiazole-triazole framework may exhibit similar or enhanced mechanisms .
  • Fluorinated analogs (e.g., ) are often designed to optimize pharmacokinetics, though their specific activity data remain undisclosed .

Research Findings and Implications

Pharmacological Potential

  • The methylsulfanyl group’s hydrophobicity may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.
  • The benzamide group’s hydrogen-bonding capacity could enable interactions with proteases or kinases, common targets in cancer drug development.

Preparation Methods

Synthesis of the Benzamide Core

The benzamide core, characterized by a 4-tert-butyl substituent, serves as the foundational scaffold. Source outlines a bromination-hydrolysis strategy for synthesizing 4-tert-butylbenzaldehyde, a precursor to benzoic acid derivatives. Radical bromination of 4-tert-butyltoluene with bromine at 165–170°C yields a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂). Subsequent hydrolysis with water and a Sommelet reagent (e.g., hexamethylenetetramine) produces 4-tert-butylbenzaldehyde in 80% yield and >99% purity . Oxidation of this aldehyde to 4-tert-butylbenzoic acid via potassium permanganate or catalytic methods follows, with conversion to the acyl chloride using thionyl chloride (SOCl₂).

Reaction of 4-tert-butylbenzoyl chloride with ammonia or a primary amine generates the benzamide. Source demonstrates this via the condensation of tert-butylamine with benzoyl chlorides in benzene, achieving yields of 77–92% . For the target compound, the amine component is the 5-amino-1,2,4-thiadiazole derivative, necessitating nucleophilic acyl substitution under inert conditions.

Construction of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or oxidative dimerization of thioamides. Source highlights microwave-assisted synthesis for thiadiazole derivatives, which accelerates reaction rates and improves yields . For example, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives are prepared by reacting hydrazinecarbothioamide with carboxylic acids under microwave irradiation (300 W, 120°C).

In the target molecule, the 5-position of the thiadiazole ring is functionalized with a triazole-containing side chain. This requires introducing a reactive group (e.g., bromide or amine) at the 3-position of the thiadiazole. A plausible route involves:

  • Thiosemicarbazide Formation : Reacting thiourea with hydrazine to form thiosemicarbazide.

  • Cyclization : Treating with bromine in acetic acid to yield 5-amino-1,2,4-thiadiazole.

  • Functionalization : Coupling the 5-amino group with the benzamide core via EDC/HOBt-mediated amidation.

Synthesis of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 3-(methylsulfanyl)phenyl substituent is introduced by:

  • Diazotization : Treating 3-(methylsulfanyl)aniline with sodium nitrite and HCl to form the diazonium salt.

  • Azide Formation : Displacing the diazo group with sodium azide.

  • Click Reaction : Reacting the azide with a terminal alkyne (e.g., propargyl alcohol) in the presence of Cu(I) to yield the 1,4-disubstituted triazole.

The methyl group at the 5-position of the triazole is introduced by using a methyl-substituted alkyne or via post-cyclization methylation.

Coupling of Thiadiazole and Triazole Components

The final step involves connecting the thiadiazole and triazole moieties. This is achieved through:

  • Nucleophilic Aromatic Substitution : The 3-position of the thiadiazole (activated by electron-withdrawing groups) reacts with an amine or thiol group on the triazole.

  • Cross-Coupling : Palladium-catalyzed Suzuki or Ullmann coupling between a halogenated thiadiazole and a boronic acid/ester-functionalized triazole.

For example, a bromine atom at the 3-position of the thiadiazole can undergo Ullmann coupling with a triazole-containing copper(I) thiophenecarboxylate complex, yielding the coupled product in moderate-to-high yields.

Purification and Characterization

Purification :

  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Characterization :

  • 1H NMR : Key signals include the tert-butyl singlet at ~1.47 ppm, aromatic protons between 7.4–8.2 ppm, and triazole protons at ~7.8 ppm .

  • Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 507.2 for C₂₄H₂₅N₅O₂S₂).

  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and triazole C-N stretches at ~1500 cm⁻¹ .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Microwave-Assisted Cyclization 300 W, 120°C, 20 min85–90>95Rapid reaction, eco-friendly
Conventional Bromination Br₂, 165°C, solvent-free8099.5High purity, scalable
CuAAC Triazole FormationCuSO₄·5H₂O, sodium ascorbate, RT75–8598Regioselective, mild conditions

Challenges and Optimization Strategies

  • Steric Hindrance : The tert-butyl group may slow coupling reactions. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.

  • Oxidation Sensitivity : The methylsulfanyl group requires inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxide/sulfone.

  • Regioselectivity : Copper catalysts ensure 1,4-triazole regiochemistry over 1,5 isomers.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with cyclization of precursor heterocycles. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (N₂ or Ar) to ensure regioselectivity .
  • Thiadiazole assembly : Condensation reactions using thiourea derivatives and carboxylic acids, catalyzed by phosphorus oxychloride (POCl₃) at 80–100°C .
  • Coupling reactions : Amide bond formation via EDCI/HOBt-mediated coupling in anhydrous DMF or acetonitrile .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
StepReagents/ConditionsYield (%)Reference
Triazole formationCuI, DIPEA, DMF, 60°C75–85
Thiadiazole assemblyPOCl₃, reflux, 4h65–70
Amide couplingEDCI, HOBt, RT, 12h80–90

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and assess purity (>95%) .
  • Mass spectrometry (HRMS) : ESI-TOF for exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to quantify impurities .
  • X-ray crystallography : For unambiguous structural elucidation, if single crystals are obtainable .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., dopachrome formation for tyrosinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylsulfanylphenyl and thiadiazole groups?

  • Thiadiazole modifications : Replace sulfur with oxygen or selenium to assess electronic effects on target binding .
  • Methylsulfanylphenyl substitution : Introduce halogens (F, Cl) or nitro groups at the phenyl ring to study steric/electronic impacts on pharmacokinetics .
  • Benzamide variations : Substitute tert-butyl with trifluoromethyl or cyano groups to enhance solubility and metabolic stability .

Example SAR findings:

  • Removal of the thiadiazole moiety reduces anticancer activity by 50% .
  • Fluorination at the phenyl ring improves blood-brain barrier penetration .

Q. What computational methods predict binding affinity with target enzymes like tyrosinase?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tyrosinase (PDB: 2Y9X). Focus on H-bonding with His residues and hydrophobic contacts with the thiadiazole ring .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR models : 3D descriptors (e.g., CoMFA) correlate logP and polar surface area with inhibitory potency .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times .
  • Metabolic stability assays : Liver microsome studies (human/rat) to identify species-specific degradation pathways .
  • Orthogonal assays : Validate anticancer activity via both MTT and colony formation assays to rule out false positives .

Q. What strategies improve solubility without compromising target binding?

  • Prodrug design : Introduce phosphate or PEGylated groups on the benzamide moiety .
  • Co-crystallization : Co-solvents (e.g., cyclodextrins) enhance aqueous solubility while maintaining crystallinity .
  • Salt formation : Hydrochloride or mesylate salts improve bioavailability in preclinical models .

Q. What in silico tools predict metabolic pathways and toxicity?

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .
  • Metabolite identification : GLORYx or SyGMa to simulate Phase I/II metabolites (e.g., sulfoxide formation at methylsulfanyl group) .
  • Toxicity profiling : ProTox-II for hepatotoxicity and mutagenicity alerts .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects?

  • Experimental variables : Discrepancies in cell line viability assays (e.g., MTT vs. ATP-based luminescence) .
  • Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .
  • Target selectivity : Off-target effects on unrelated kinases or transporters may mask true efficacy .

Q. How does the methylsulfanylphenyl group influence pharmacokinetics?

  • Lipophilicity : LogP increases by 0.5 units compared to non-sulfanyl analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic susceptibility : CYP3A4-mediated oxidation to sulfoxide derivatives, detected via LC-MS/MS in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.